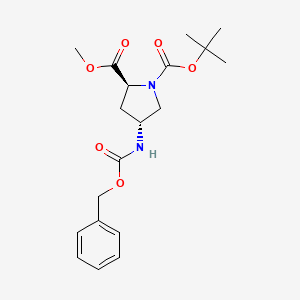

(2S,4R)-1-tert-butyl 2-methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-1,2-dicarboxylate

Description

This compound is a stereochemically defined pyrrolidine derivative with a tert-butyl group at the 1-position and a methyl ester at the 2-position. The 4-position is substituted with a benzyloxycarbonyl (Cbz)-protected amino group, rendering it a versatile intermediate in asymmetric synthesis, peptide chemistry, or medicinal chemistry. The stereochemistry (2S,4R) is critical for its interactions in chiral environments, such as enzyme binding or catalytic applications.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4R)-4-(phenylmethoxycarbonylamino)pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O6/c1-19(2,3)27-18(24)21-11-14(10-15(21)16(22)25-4)20-17(23)26-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,20,23)/t14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDIRLTVWXFDTC-CABCVRRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-tert-butyl 2-methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable precursor.

Introduction of the tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions using appropriate alkylating agents.

Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions during subsequent steps.

Formation of the Dicarboxylate Moiety: The dicarboxylate moiety is introduced through esterification reactions using suitable carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-tert-butyl 2-methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, revealing the free amino group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used for deprotection.

Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can yield the free amino derivative.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its ability to modulate biological pathways. Research indicates that it may serve as an inhibitor of specific enzymatic activities, which can be crucial in treating diseases such as cancer and metabolic disorders.

Case Study : A study explored the compound's interaction with hypoxia-inducible factors (HIF), which are pivotal in cancer biology. By inhibiting HIF pathways, this compound may contribute to a novel approach in cancer therapy by targeting tumor hypoxia .

Synthesis of Bioactive Molecules

(2S,4R)-1-tert-butyl 2-methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-1,2-dicarboxylate serves as an intermediate in the synthesis of more complex bioactive molecules. Its functional groups allow for further chemical modifications that can enhance biological activity or selectivity towards specific targets.

| Application | Description |

|---|---|

| Intermediate Synthesis | Used to create derivatives with enhanced pharmacological properties. |

| Structural Modification | Allows for the introduction of various substituents to tailor biological activity. |

Drug Development

The compound's structural characteristics make it a candidate for developing new pharmaceuticals. Its ability to interact with various biological targets suggests potential applications in creating drugs that require specific stereochemistry for efficacy.

Case Study : Research has shown that derivatives of this compound exhibit improved binding affinity to target proteins involved in disease mechanisms, indicating its utility in drug design and optimization .

Chemical Biology

In chemical biology, this compound can be employed to probe biological systems and understand molecular mechanisms at play within cells. Its chiral nature allows researchers to study the effects of stereochemistry on biological interactions.

Mechanism of Action

The mechanism of action of (2S,4R)-1-tert-butyl 2-methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzyloxycarbonyl group plays a crucial role in protecting the amino group during synthesis, ensuring selective reactions.

Comparison with Similar Compounds

Structural Analogs with Modified Functional Groups

(a) Adamantane-Substituted Analogs

- Compound: (2S,4R)-1-tert-butyl 2-methyl 4-(2-(adamantan-1-yl)ethoxy)pyrrolidine-1,2-dicarboxylate Molecular Formula: C₂₃H₃₇NO₅ Molecular Weight: 430.2 Key Differences: Replaces the Cbz-amino group with a 2-(adamantan-1-yl)ethoxy moiety. Optical rotation differs significantly: [α]D₂₈ = +33.8 () vs. [α]D₂₈ = -26.1 for its stereoisomer .

(b) Hydroxy-Substituted Diastereomer

- Compound: (2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate Molecular Formula: C₁₁H₁₉NO₅ Molecular Weight: 245.27 Key Differences: Features a 4-hydroxy group instead of Cbz-amino and has (2R,4R) stereochemistry. Impact: The hydroxy group increases polarity, altering solubility. Diastereomeric configuration leads to distinct physical properties and reactivity in chiral synthesis .

(c) Fluorinated and Chlorinated Derivatives

- Compound: (2S,4R)-1-tert-butyl 2-chloromethyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate Molecular Formula: C₁₂H₁₈ClF₂NO₅ Molecular Weight: 329.73 Key Differences: Contains difluoromethoxy and chloromethyl groups. Impact: Fluorine atoms enhance electronegativity and metabolic stability; chloromethyl groups offer sites for further functionalization .

Stereoisomers and Enantiomers

- Example: (2S,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride Molecular Formula: C₁₁H₂₁ClN₂O₄ Molecular Weight: 280.75 Key Differences: (2S,4S) stereochemistry and a free amino group (as hydrochloride salt). Impact: The free amine enables nucleophilic reactions but requires protection in acidic conditions. Stereochemical inversion at C4 alters spatial interactions in catalysis or binding .

Functional Group Variations in Pyrrolidine Scaffold

Biological Activity

The compound (2S,4R)-1-tert-butyl 2-methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-1,2-dicarboxylate (CAS No. 74844-91-0) is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes and its implications in medicinal chemistry. This article aims to synthesize available research findings on the biological activity of this compound, including its mechanism of action, efficacy in different biological systems, and potential therapeutic applications.

- Molecular Formula: C₁₁H₁₉N₁O₅

- Molecular Weight: 245.27 g/mol

- Purity: Typically >97% in commercial preparations

- Storage Conditions: Should be kept in a dark place and sealed in a dry environment at room temperature.

The biological activity of (2S,4R)-1-tert-butyl 2-methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-1,2-dicarboxylate is primarily attributed to its role as an enzyme inhibitor. Research indicates that this compound may interact with cysteine proteases, which are crucial for various biological processes including protein degradation and cell signaling.

Enzyme Inhibition Studies

In studies exploring small molecule inhibitors of human cathepsin L, it was observed that modifications in the structure of pyrrolidine derivatives could enhance their inhibitory profiles. For instance, compounds with a benzyloxycarbonyl group exhibited significant selectivity towards cathepsin L over other cysteine proteases such as cathepsin B and S .

Table 1: Inhibition Potency of (2S,4R)-1-tert-butyl 2-methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-1,2-dicarboxylate

| Enzyme | IC₅₀ (µM) | Selectivity Ratio |

|---|---|---|

| Cathepsin L | 0.89 | >100 (over cathepsin B) |

| Cathepsin B | >100 | - |

| Cathepsin S | >100 | - |

The compound demonstrated a potent inhibitory effect on cathepsin L with an IC₅₀ value of 0.89 µM, indicating high efficacy and selectivity against other related enzymes .

Case Study 1: Antimicrobial Activity

In a recent investigation into antimicrobial compounds, (2S,4R)-1-tert-butyl 2-methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-1,2-dicarboxylate was tested against various pathogens. The compound exhibited moderate activity against Plasmodium falciparum with an IC₅₀ value of 15.4 µM . This suggests potential applications in treating malaria or as a lead compound for further development.

Case Study 2: Cancer Research Applications

Further studies have indicated that this compound may play a role in cancer therapy by inhibiting proteolytic enzymes that are overexpressed in certain cancers. The selective inhibition of cathepsin L could hinder tumor progression and metastasis by disrupting the tumor microenvironment .

Q & A

Q. What are the recommended synthetic routes for preparing (2S,4R)-1-tert-butyl 2-methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-1,2-dicarboxylate, and what key reaction conditions should be optimized?

A multi-step synthesis typically involves:

- Step 1 : Protection of the pyrrolidine ring’s amino group using tert-butoxycarbonyl (Boc) and methyl ester groups (e.g., starting from (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate).

- Step 2 : Benzyloxycarbonyl (Cbz) protection of the 4-amino group via coupling reactions under anhydrous conditions (e.g., CH₂Cl₂, N₂ atmosphere) .

- Critical optimizations : Control reaction temperature (20–25°C), use coupling agents like DCC/DMAP, and ensure inert gas purging to prevent hydrolysis.

Q. What spectroscopic techniques are most effective for characterizing the stereochemical configuration and purity of this compound?

- 1H/13C NMR : Assign diastereotopic protons (e.g., pyrrolidine ring protons) and confirm stereochemistry via coupling constants (e.g., J-values for cis/trans relationships) .

- X-ray crystallography : Resolve absolute configuration, particularly for verifying (2S,4R) stereochemistry .

- Chiral HPLC : Assess enantiomeric purity using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.

Q. What are the critical storage and handling precautions to maintain the stability of this compound during experimental workflows?

- Storage : Keep in sealed, desiccated containers at –20°C to prevent hydrolysis of the Cbz group. Avoid prolonged exposure to light or humidity .

- Handling : Use nitrile gloves and fume hoods to minimize dermal/ocular exposure (H315, H319 hazards) .

Advanced Research Questions

Q. How do stereoelectronic effects influence the reactivity of the benzyloxycarbonyl-protected amino group in this compound, and how can these be experimentally probed?

- Hyperconjugation analysis : X-ray crystallography reveals correlations between bond lengths and torsion angles (e.g., Cbz group’s carbonyl alignment with pyrrolidine ring) .

- Reactivity studies : Compare nucleophilic substitution rates under varying steric conditions (e.g., tert-butyl group hindrance) using kinetic isotopic labeling (KIE) or DFT calculations.

Q. What strategies can resolve contradictions in observed vs. calculated spectral data (e.g., NMR or MS) for this compound?

- Deuterated solvent trials : Eliminate solvent peak interference in NMR .

- High-resolution MS (HRMS) : Confirm molecular ion clusters (e.g., [M+H]⁺) with <2 ppm mass error .

- 2D NMR (COSY, NOESY) : Assign overlapping proton signals (e.g., pyrrolidine ring protons) to resolve stereochemical ambiguities .

Q. How can the steric effects of the tert-butyl and benzyloxycarbonyl groups be leveraged to control regioselectivity in subsequent derivatization reactions?

- Competitive experiments : Compare reaction outcomes (e.g., acylation at C4 vs. C2) under steric vs. electronic control .

- Kinetic profiling : Monitor reaction intermediates via in-situ IR or LC-MS to identify steric bottlenecks (e.g., tert-butyl hindrance slowing Cbz group reactivity) .

Q. What methodologies enable quantitative analysis of degradation products under varying pH and temperature conditions?

Q. How can computational chemistry tools predict and rationalize unexpected reaction outcomes involving this compound's conformationally restricted pyrrolidine ring?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.